Cycloundecane

Catalog No.
S12390513
CAS No.
294-41-7
M.F
C11H22
M. Wt
154.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cycloundecane

CAS Number

294-41-7

Product Name

Cycloundecane

IUPAC Name

cycloundecane

Molecular Formula

C11H22

Molecular Weight

154.29 g/mol

InChI

InChI=1S/C11H22/c1-2-4-6-8-10-11-9-7-5-3-1/h1-11H2

InChI Key

KYTNZWVKKKJXFS-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCCCCCC1

Cycloundecane is a saturated cyclic organic compound characterized by its eleven carbon atoms arranged in a ring structure, with the chemical formula C₁₁H₂₂. As an alkane, it consists solely of carbon and hydrogen atoms, forming a stable configuration with each carbon atom bonded to two hydrogen atoms. The molecular weight of cycloundecane is approximately 154.29 g/mol, and it is classified under the category of cycloalkanes due to its cyclic nature . The compound is known for its stability and burns when exposed to sufficient ignition heat.

Typical of alkanes, primarily involving combustion and substitution reactions. The combustion of cycloundecane in the presence of oxygen produces carbon dioxide and water:

C11H22+O211CO2+11H2OC_{11}H_{22}+\text{O}_2\rightarrow 11\text{CO}_2+11\text{H}_2O

Additionally, cycloundecane can participate in radical reactions under specific conditions, such as those involving sulfur trioxide with hydrocarbon radicals, which can lead to the formation of sulfonated products .

Cycloundecane can be synthesized through several methods:

  • Ring Closure Reactions: This method involves the cyclization of linear precursors, typically through dehydration or elimination reactions.
  • Diels-Alder Reaction: A more complex synthetic route involves using diene and dienophile components to form cycloundecane.
  • Hydrogenation: Cycloundecane can also be produced by hydrogenating unsaturated cyclic compounds under high pressure and temperature conditions.

Research has shown that various synthetic pathways can yield cycloundecane with differing efficiencies and purity levels .

Cycloundecane finds applications in several fields:

  • Material Science: Its unique structure makes it a candidate for use in electronic materials and conductors.
  • Chemical Research: Cycloundecane serves as a model compound for studying conformational changes and reaction mechanisms involving cyclic structures.
  • Pharmaceuticals: While not directly used as a drug, its derivatives may have potential in drug design and development due to their structural properties.

Interaction studies involving cycloundecane primarily focus on its behavior in various chemical environments rather than biological interactions. Research indicates that cycloundecane interacts with various reagents under specific conditions, leading to different reaction pathways. Its stability allows for extensive study in thermochemical properties and reaction kinetics .

Cycloundecane shares similarities with other cyclic hydrocarbons. Here are some comparable compounds:

Compound NameChemical FormulaCharacteristics
CyclohexaneC₆H₁₂A six-membered ring; widely used as a solvent.
CyclooctaneC₈H₁₄An eight-membered ring; exhibits unique strain.
Bicyclo[3.3.0]octaneC₈H₁₄Contains two fused rings; used in organic synthesis.
BicycloundecaneC₁₁H₁₈A derivative with potential electronic applications.

Cycloundecane's uniqueness lies in its eleven-membered ring structure, which contributes to distinct physical properties such as boiling point and stability compared to smaller cyclic compounds like cyclohexane or larger ones like bicyclo[3.3.0]octane .

XLogP3

6.2

Exact Mass

154.172150702 g/mol

Monoisotopic Mass

154.172150702 g/mol

Heavy Atom Count

11

UNII

J5S7AK66JC

Wikipedia

Cycloundecane

Dates

Modify: 2024-08-09

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